3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
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Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the reaction of an amidoxime with an appropriate aniline derivative. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can undergo substitution reactions, particularly on the aniline ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups onto the aniline ring.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Materials Science: It is used in the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClN3O |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7;/h3-6H,2,11H2,1H3;1H |
InChI Key |
LGJNKCNOIFZGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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